molecular formula C6H10O2S B020542 1-(Mercaptomethyl)cyclopropaneacetic Acid CAS No. 162515-68-6

1-(Mercaptomethyl)cyclopropaneacetic Acid

Cat. No. B020542
CAS RN: 162515-68-6
M. Wt: 146.21 g/mol
InChI Key: VFAXPOVKNPTBTM-UHFFFAOYSA-N
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Description

1-(Mercaptomethyl)cyclopropaneacetic Acid, also known as [1-(Mercaptomethyl)cyclopropyl]acetic acid, is a chemical compound with the empirical formula C6H10O2S . It has a molecular weight of 146.21 .


Synthesis Analysis

The key intermediate of montelukast, 1-(Mercaptomethyl)cyclopropaneacetic acid, was prepared from 1,1-Bis(hydroxymethyl)cyclopropane by ring-formation reaction, cyanation reaction, esterification reaction, aldol reaction, and hydrolytic reaction, with an overall yield of 49.5% .


Molecular Structure Analysis

The molecular structure of 1-(Mercaptomethyl)cyclopropaneacetic Acid can be represented by the SMILES string OC(=O)CC1(CS)CC1 . The InChI representation is 1S/C6H10O2S/c7-5(8)3-6(4-9)1-2-6/h9H,1-4H2,(H,7,8) .


Chemical Reactions Analysis

The compound 1-(Mercaptomethyl)cyclopropaneacetic acid and its derivatives are important intermediates for the synthesis of leukotriene antagonists, which are useful in the treatment of asthma and other conditions mediated by leukotrienes, such as inflammation and allergies .


Physical And Chemical Properties Analysis

1-(Mercaptomethyl)cyclopropaneacetic Acid is a solid at 20°C . It has a melting point range of 42-46°C . It is soluble in methanol .

Scientific Research Applications

Beta-Lactamase Inhibitor

The compound has been found to be effective as a beta-lactamase inhibitor . Beta-lactamases are enzymes produced by bacteria that provide resistance to beta-lactam antibiotics. The compound can inhibit both metallo beta-lactamase and serine beta-lactamase, protecting antibiotics from being degraded by bacteria, improving the sensitivity of the bacteria to the antibiotics, and reversing the drug resistance of the bacteria .

Antibiotic Synergist

In addition to its role as a beta-lactamase inhibitor, the compound also has a good synergistic effect when combined with antibiotics . This means that it can enhance the effectiveness of antibiotics, making it a valuable tool in the fight against antibiotic-resistant bacteria .

Chemical Synthesis

The compound is used in chemical synthesis . Its unique structure and properties make it useful in a variety of chemical reactions.

Pharmaceutical Manufacturing

The compound is used in the manufacturing of pharmaceuticals . Its ability to act as a beta-lactamase inhibitor makes it particularly useful in the production of antibiotics .

Research Tool

The compound is used as a research tool in the study of bacterial resistance to antibiotics . By studying how the compound interacts with beta-lactamases, researchers can gain insights into how bacteria develop resistance to antibiotics and how this resistance can be overcome .

Preparation Technology

The compound is applied in the field of preparation technology of 1-mercaptomethylcyclopropylacetic acid . It can solve separation difficulties, lower raw material utilization rate, and low ring-opening yield of cyclic sulfides .

Safety and Hazards

This compound is harmful if swallowed or in contact with skin . It causes severe skin burns and eye damage . It may cause an allergic skin reaction . It is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

2-[1-(sulfanylmethyl)cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c7-5(8)3-6(4-9)1-2-6/h9H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFAXPOVKNPTBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC(=O)O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167384
Record name 1-(Mercaptomethyl)cyclopropaneacetic acid
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Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Mercaptomethyl)cyclopropaneacetic Acid

CAS RN

162515-68-6
Record name 1-(Mercaptomethyl)cyclopropaneacetic acid
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Record name 1-(Mercaptomethyl)cyclopropaneacetic acid
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Record name 1-(Mercaptomethyl)cyclopropaneacetic acid
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Record name 1-(mercaptomethyl)cyclopropylacetic acid
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Record name Cyclopropaneacetic acid, 1-(mercaptomethyl)
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Record name 1-(MERCAPTOMETHYL)CYCLOPROPANEACETIC ACID
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Synthesis routes and methods

Procedure details

A 5 L 4-neck round bottle flask was equipped with mechanical stirrer, a thermometer, a condenser, a nitrogen inlet and an additional funnel. Prepare 47% of sodium hydroxide solution from 855 g of sodium hydroxide was dissolved in 972 mL of water. Charge 1800 g of [1-(mercaptomethyl)cyclopropyl]acetate, 1540 mL of methanol to the reaction flask. 1540 g of 47% sodium hydroxide aqueous solution was slowly added to the reaction mixture. After the addition, the reaction mixture was heated to 70˜80° C. and was aged for a period of about 2 hours until completion of reaction as check by TLC (mobile phase: EA/hx=1/2(V/V)). When the reaction was complete, the temperature was lowered below 40° C. The resulting resolution was acidified to pH=3.0˜4.0 with about 1800 mL of 32% HCl aqueous solution. After the reaction mixture was filtered, 2700 g of ethylacetate was added to the filtrate with vigorous stirring over 30 min. The layers were separated; cake and 1000 g of water were added to the aqueous layer and back extracted with 2700 g of ethylacetate. Combined the organic layers and concentrated by rotatory evaporator. Temperature was controlled at 3018 40° C. and pressure was controlled below 100 torr. Distillation was continued to collect about 4000˜5000 mL of distillate. 2000 mL of heptanes was added and the distillation was continued to collect about 1000˜2000 mL at 30˜40° C./<100 torr. After the addition of 2100 g of heptanes, the reaction mixture was cooled to at 10° C. for about 4˜5 hours. A large amount of white solid was obtained by filtration. Cake was washed with 1000 g of heptanes. 1468 g of pure [1-(mercaptomethyl)cyclopropyl]acetic acid was obtained by vacuum dried. (purity by GC: >99%, m.p.=42˜45° C.), H1-NMR(CDCl3): 0.55 ppm (CH2, t), 0.58 ppm (CH2,t), 1.34 ppm (SH, t), 2.50 ppm (CH2, s), 2.60 ppm (CH2, d)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
855 g
Type
reactant
Reaction Step One
Name
[1-(mercaptomethyl)cyclopropyl]acetate
Quantity
1800 g
Type
reactant
Reaction Step Two
Quantity
1540 mL
Type
reactant
Reaction Step Two
Quantity
1540 g
Type
reactant
Reaction Step Three
Name
Quantity
1800 mL
Type
reactant
Reaction Step Four
Name
Quantity
972 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Mercaptomethyl)cyclopropaneacetic Acid
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1-(Mercaptomethyl)cyclopropaneacetic Acid
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1-(Mercaptomethyl)cyclopropaneacetic Acid
Reactant of Route 4
1-(Mercaptomethyl)cyclopropaneacetic Acid
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1-(Mercaptomethyl)cyclopropaneacetic Acid
Reactant of Route 6
1-(Mercaptomethyl)cyclopropaneacetic Acid

Q & A

Q1: What is the significance of 1-(Mercaptomethyl)cyclopropaneacetic acid in pharmaceutical chemistry?

A1: 1-(Mercaptomethyl)cyclopropaneacetic acid is a crucial building block in the synthesis of montelukast [, ]. While not pharmacologically active itself, its unique structure allows it to react with a tosylated quinolinediol compound, forming the core structure of montelukast. This reaction is a key step in the synthetic pathway of this important pharmaceutical.

Q2: The provided research mentions a specific method for preparing a solution of 1-(Mercaptomethyl)cyclopropaneacetic acid. What is the importance of this preparation method?

A2: The research highlights a method for preparing a 1-(Mercaptomethyl)cyclopropaneacetic acid dianion base solution []. This involves reacting the acid with an inorganic base at low temperatures (0-10°C). Creating the dianion is crucial as it increases the reactivity of the molecule. This enhanced reactivity is essential for the subsequent reaction with the tosylated quinolinediol compound to efficiently form the desired montelukast precursor. The described method emphasizes controlling the reaction conditions, leading to a smoother and potentially higher-yielding synthesis of montelukast.

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